molecular formula C16H16N4O2S B2914056 Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941994-14-5

Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2914056
CAS No.: 941994-14-5
M. Wt: 328.39
InChI Key: WUKFRMVIYAGZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Isoxazole-Benzothiazole Hybrid Molecules

The synthesis of isoxazole derivatives dates to 1903, when Ludwig Claisen first prepared isoxazole via the oximation of propargylaldehyde acetal. This foundational work laid the groundwork for exploring isoxazole’s reactivity and biological potential. Benzothiazole, independently synthesized by Heinrich Debus in 1889, gained prominence in the mid-20th century for its luminescent properties and later for its role in antitumor agents such as 2-(4-aminophenyl)benzothiazole.

The strategic hybridization of these heterocycles emerged in the early 2000s, driven by the need to overcome drug resistance and enhance therapeutic efficacy. For instance, Kumbhare et al. pioneered the synthesis of isoxazole-linked 2-phenylbenzothiazole derivatives through sequential coupling of thiophenol and 2-hydroxybenzaldehyde, followed by propargyl bromide-mediated cyclization. This approach demonstrated the feasibility of integrating isoxazole’s 1,2-oxazole ring with benzothiazole’s bicyclic framework, yielding compounds with improved anticancer activity.

Table 1: Key Milestones in Isoxazole-Benzothiazole Hybrid Development

Year Milestone Key Contributors
1903 First synthesis of isoxazole Claisen
1889 Isolation of benzothiazole Debus
2012 Regioselective synthesis of 3,5-disubstituted isoxazoles Raji Reddy et al.
2021 MW-assisted synthesis of benzoimidazothiazoles PMC Study

Significance in Heterocyclic Medicinal Chemistry

Isoxazole and benzothiazole are classified as “privileged structures” due to their versatility in interacting with diverse biological targets. The isoxazole ring, found in drugs like valdecoxib (a COX-2 inhibitor), contributes to hydrogen bonding via its oxygen and nitrogen atoms, while benzothiazole’s planar structure facilitates intercalation with DNA or enzymes.

The hybrid molecule’s piperazine linker enhances conformational flexibility, enabling optimal binding to receptors. For example, molecular docking studies of benzothiazole-profen hybrids revealed strong interactions with human serum albumin (HSA), driven by the amide group’s hydrogen-bonding capacity. This synergy is critical for multitarget therapies, particularly in oncology and inflammation.

Table 2: Pharmacological Advantages of Hybrid Components

Component Role in Bioactivity Example Applications
Isoxazole Hydrogen-bond acceptor, metabolic stability Antibacterial, anticancer
Benzothiazole DNA intercalation, enzyme inhibition Antitumor, antioxidant
Piperazine linker Conformational flexibility Enhanced receptor affinity

Current Research Landscape and Knowledge Gaps

Recent advances focus on optimizing synthetic efficiency and bioactivity. Pérez et al. demonstrated a one-pot, three-component synthesis of 3,5-disubstituted isoxazoles using choline chloride-urea eutectic solvents, achieving yields >85% with minimal waste. Similarly, microwave-assisted methods reduced reaction times from hours to minutes while maintaining high purity.

Despite these innovations, critical gaps persist:

  • In Vivo Validation : Most studies remain limited to in vitro assays. For instance, hybrid molecules showed IC~50~ values of 54–76 μg/mL in anti-inflammatory models but lack animal testing.
  • Metabolic Stability : The impact of hepatic enzymes on the piperazine linker’s integrity is poorly understood.
  • Target Specificity : While computational models predict affinity for HSA, empirical validation against kinases or GPCRs is needed.

Table 3: Recent Synthetic Methodologies for Hybrid Analogues

Method Conditions Yield (%) Reference
MW-assisted cyclization Isopropanol, 100°C, 15 min 90–95
Regioselective Cu catalysis Nitrile oxides, terminal acetylenes 75–88
Deep eutectic solvent synthesis ChCl:urea, 60°C 85–92

Future research should prioritize structure-activity relationship (SAR) studies to elucidate the role of substituents on the benzothiazole’s 4-methyl group and the isoxazole’s 5-position. Additionally, leveraging artificial intelligence for predictive modeling could accelerate lead optimization.

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-3-2-4-13-14(11)18-16(23-13)20-9-7-19(8-10-20)15(21)12-5-6-17-22-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKFRMVIYAGZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of isoxazole derivatives with piperazine and 4-methylbenzo[d]thiazole under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions of the molecule can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:

  • Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

  • Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of new chemical entities.

Mechanism of Action

The mechanism by which Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from : Thiazole Derivatives

Compounds 4 and 5 in are multi-heterocyclic thiazole derivatives with fluorophenyl, pyrazole, and triazole substituents . Key comparisons:

Feature Target Compound Compounds (4, 5)
Core Heterocycles Isoxazole, benzothiazole, piperazine Thiazole, pyrazole, triazole
Substituents 4-Methyl (benzothiazole) 4-Chlorophenyl/4-fluorophenyl groups
Planarity Likely planar (benzothiazole) Mostly planar, except one fluorophenyl
Crystallinity Not reported Triclinic, P̄1 symmetry, two molecules/asymmetric unit

Key Insights :

  • The target’s isoxazole (O/N) vs.
  • Methyl vs. halogen substituents influence lipophilicity and metabolic stability.

Thiazolyl Derivatives from : Complex Heterocycles

highlights compounds with thiazolylmethyl groups linked to imidazolidinone and carbamate moieties (e.g., compounds l and m) .

Feature Target Compound Compounds (l, m)
Core Heterocycles Isoxazole, benzothiazole, piperazine Thiazole, oxazolidine, imidazolidinone
Linker Groups Piperazine Ureido, carbamate
Substituents Methyl (benzothiazole) Benzyl, isopropyl, ethylthiazolyl

Key Insights :

  • The target’s piperazine linker may enhance solubility compared to the ureido/carbamate linkers in compounds.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compounds Compounds
Molecular Weight ~390 g/mol (estimated) Higher (multi-ring systems) Higher (complex substituents)
Lipophilicity Moderate (methyl group) High (halogenated aromatics) Variable (depends on substituents)
Conformational Flexibility High (piperazine) Low (rigid triazole-pyrazole) Moderate (flexible linkers)

Research Implications and Gaps

  • Structural Design : The target’s combination of isoxazole and benzothiazole distinguishes it from halogenated thiazole derivatives () and carbamate-linked analogues ().
  • Biological Activity : While and lack pharmacological data for direct comparison, structural features suggest divergent mechanisms. For example, triazole-containing compounds () are associated with antifungal activity, whereas piperazine-linked molecules often target neurotransmitter receptors.

Biological Activity

Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that integrates isoxazole and benzothiazole moieties. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry. The structural characteristics of this compound suggest potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

Structural Characteristics

The compound can be represented structurally as follows:

Isoxazol 5 yl 4 4 methylbenzo d thiazol 2 yl piperazin 1 yl methanone\text{Isoxazol 5 yl 4 4 methylbenzo d thiazol 2 yl piperazin 1 yl methanone}

Molecular Formula : C16_{16}H18_{18}N4_{4}OS

Molecular Weight : 342.41 g/mol

Biological Activity Overview

The biological activity of isoxazole derivatives, particularly those with thiazole and piperazine components, has been extensively studied. These compounds have shown promise in various therapeutic areas, including:

  • Antimicrobial Activity
    • Compounds with thiazole and piperazine structures have demonstrated moderate to excellent antimicrobial properties against a range of bacteria and fungi. For instance, derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
    • A study indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.60 mM against Candida albicans and Aspergillus niger .
  • Anticancer Properties
    • Isoxazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The presence of specific substituents on the thiazole ring has been correlated with enhanced cytotoxic activity .
    • For example, compounds exhibiting IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines indicate significant potential as anticancer agents .
  • Anticonvulsant Activity
    • Some derivatives have also shown anticonvulsant properties, suggesting their potential use in treating epilepsy and related disorders .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of synthesized thiazole-piperazine derivatives, several compounds were screened for their efficacy against E. coli, Bacillus subtilis, and fungal strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity, with MIC values significantly lower than those of standard antibiotics .

CompoundMIC (mM)Activity Against
5b4.51Bacillus subtilis
5c3.92Candida albicans
5d15.62Aspergillus niger

Case Study 2: Anticancer Activity

A series of isoxazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring significantly influenced the anticancer activity.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61A431
Compound B1.98Jurkat

The mechanism by which isoxazole derivatives exert their biological effects involves interaction with various biological targets, potentially influencing multiple biochemical pathways. For instance, the presence of specific functional groups can enhance lipophilicity and facilitate membrane permeability, thereby increasing bioactivity .

Q & A

Q. What are the optimal synthetic routes for Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?

Methodological Answer: The synthesis of this compound can be approached via multi-step reactions involving:

  • Cyclocondensation : Reacting isoxazole-5-carboxylic acid derivatives with piperazine intermediates under reflux conditions in ethanol or acetic acid .
  • Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to link the isoxazol-5-yl moiety to the piperazine ring, followed by alkylation or acylation to introduce the 4-methylbenzo[d]thiazol-2-yl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol or DMF/ethanol mixtures to achieve >95% purity .

Key Considerations : Monitor reaction progress via TLC and optimize temperature (80–120°C) to avoid side products like over-alkylation or ring-opening .

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify protons on the isoxazole (δ 6.5–7.2 ppm), piperazine (δ 2.5–3.5 ppm), and benzo[d]thiazol (δ 7.8–8.5 ppm) moieties. Carbonyl groups appear at ~165–175 ppm .
    • FTIR : Confirm C=O stretching (~1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and validate bond angles/distances, particularly for the piperazine-thiazole linkage .
  • Mass Spectrometry (HRMS) : Match experimental molecular ion ([M+H]⁺) with theoretical mass (C₁₉H₂₀N₄O₂S: ~392.13 g/mol) .

Q. What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility : Use polar aprotic solvents (e.g., DMSO) at concentrations ≤10 mM. For aqueous buffers (PBS), employ co-solvents like β-cyclodextrin (5% w/v) .
  • Stability :
    • Store lyophilized powder at −20°C under inert gas (N₂).
    • Conduct stability studies in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can noncovalent interactions in the crystal structure be analyzed to inform drug design?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. For example, the benzo[d]thiazol ring may exhibit C-H···π interactions (2.8–3.2 Å) with adjacent isoxazole groups .
  • DFT Calculations : Compute interaction energies (B3LYP/6-311++G(d,p)) to prioritize stabilizing forces (e.g., halogen bonding if substituents like Cl/Br are present) .
  • NCIplot Index : Visualize weak interactions (van der Waals, steric clashes) to optimize crystal packing for enhanced bioavailability .

Q. What in vitro assays are suitable for evaluating anticancer activity?

Methodological Answer:

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity .
  • SRB Assay Protocol :
    • Seed cells (1.5 × 10⁵ cells/mL) in RPMI-1640 + 5% FBS.
    • Treat with compound (0.1–100 µM) for 48 hours.
    • Fix with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm .
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to reference agents (e.g., CHS-828) .

Q. How can molecular docking predict binding modes to biological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors like histamine H₁/H₄ (due to piperazine’s role in GPCR modulation) or kinases (e.g., EGFR) .
  • Docking Workflow :
    • Prepare protein (PDB ID: e.g., 3RZE) in AutoDock Tools (remove water, add polar hydrogens).
    • Generate ligand conformers (OpenBabel) and dock using Lamarckian GA (50 runs).
    • Analyze poses: Focus on hydrogen bonds with active-site residues (e.g., Asp113 in H₁R) and hydrophobic contacts with benzo[d]thiazol .
  • Validation : Compare docking scores (ΔG ~ −8.5 kcal/mol) with known inhibitors .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Ensure consistent IC₅₀ determination methods (e.g., MTT vs. SRB assays may yield variability due to detection sensitivity) .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) to rule out impurities skewing results .
  • Cell Line Authentication : Use STR profiling to confirm cell line identity and minimize cross-contribution errors .

Q. What functionalization strategies enhance structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Design :
    • Replace the 4-methyl group on benzo[d]thiazol with electron-withdrawing (NO₂) or donating (OCH₃) groups to modulate electron density .
    • Modify the piperazine ring with alkyl chains or aryl groups to alter lipophilicity (logP) .
  • Biological Testing : Screen analogs against multiple targets (e.g., antimicrobial, anti-inflammatory) to identify polypharmacological potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.